

Validating the Inactivity of Umbralisib's Renantiomer In Vivo: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo and in vitro activities of the enantiomers of umbralisib (TGR-1202), a dual inhibitor of phosphoinositide 3-kinase delta (PI3K δ) and casein kinase 1 epsilon (CK1 ϵ). The focus is to validate the significantly lower biological activity of the R-enantiomer compared to the clinically active S-enantiomer, umbralisib. This information is critical for researchers in the field of kinase inhibitors and drug development professionals working on stereoisomeric drugs.

Data Presentation: Quantitative Comparison of Umbralisib Enantiomers

The following table summarizes the available quantitative data comparing the in vitro inhibitory activity of the S-enantiomer (Umbralisib) and the R-enantiomer. A significant disparity in potency is observed, with the S-enantiomer demonstrating substantially greater inhibition of the primary target, PI3K δ . In vivo data for the R-enantiomer is not extensively published, reflecting its early deselection in developmental studies due to its low potency. However, the in vitro data strongly supports its expected inactivity in vivo.



Parameter	S-enantiomer (Umbralisib)	R-enantiomer	Fold Difference (S vs. R)	Reference
PI3Kδ Inhibition (IC50)	22.2 nM	>444 nM	>20-fold	[1]
CK1ε Inhibition (EC50)	6.0 μΜ	Not Reported	Not Applicable	[2]

Note: IC50 is the half-maximal inhibitory concentration. A lower value indicates greater potency.

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of umbralisib's activity and, by extension, the inactivity of its R-enantiomer, are outlined below. These protocols are representative of the types of studies conducted to evaluate PI3K inhibitors in a preclinical setting.

In Vitro PI3Kδ Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds (S- and R-enantiomers of umbralisib) against the PI3K δ enzyme.

Methodology:

- Enzyme and Substrate Preparation: Recombinant human PI3Kδ enzyme and its lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), are used.
- Compound Dilution: The S- and R-enantiomers of umbralisib are serially diluted to a range of concentrations.
- Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the PI3Kδ
 enzyme, PIP2, and the test compound in a suitable buffer. The reaction is allowed to proceed
 for a defined period at a controlled temperature.
- Detection of Product: The product of the kinase reaction, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is detected and quantified. This is often achieved using a competitive



assay, such as a homogeneous time-resolved fluorescence (HTRF) assay, where a labeled PIP3 analog competes with the reaction-generated PIP3 for binding to a specific antibody.

 Data Analysis: The signal is measured, and the percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model

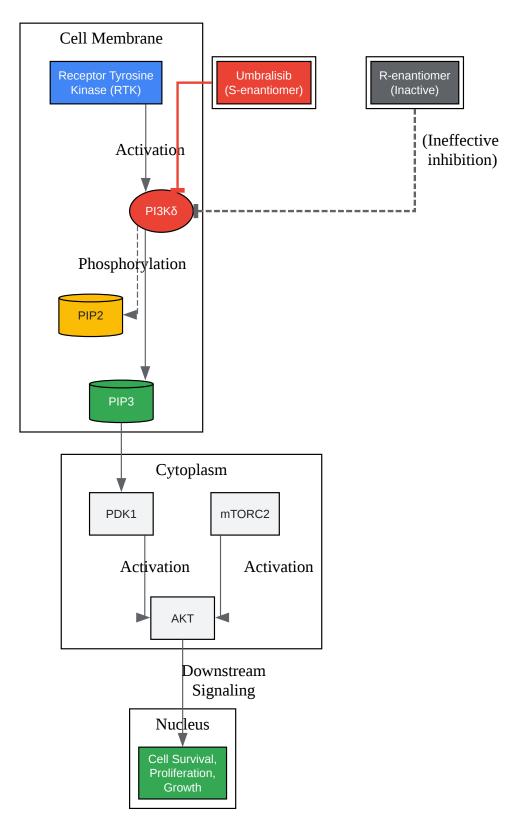
Objective: To evaluate the anti-tumor efficacy of the active S-enantiomer (umbralisib) in a mouse model of lymphoma. A similar model would be used to confirm the inactivity of the R-enantiomer.

Methodology:

- Cell Line and Animal Model: A human lymphoma cell line (e.g., SU-DHL-10) is cultured.
 Female severe combined immunodeficient (SCID) mice are used as the host for the tumor xenograft.
- Tumor Implantation: The cultured lymphoma cells are harvested and subcutaneously implanted into the flank of the SCID mice.
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups (e.g., vehicle control, umbralisib-treated group, and a hypothetical R-enantiomer-treated group).
- Drug Administration: Umbralisib (or the R-enantiomer) is administered orally once daily at a
 predetermined dose. The vehicle control group receives the formulation without the active
 compound.
- Tumor Measurement: Tumor volume is measured at regular intervals using calipers.
- Endpoint and Analysis: The study continues until the tumors in the control group reach a predetermined size. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group.



Mandatory Visualization PI3Kδ Signaling Pathway



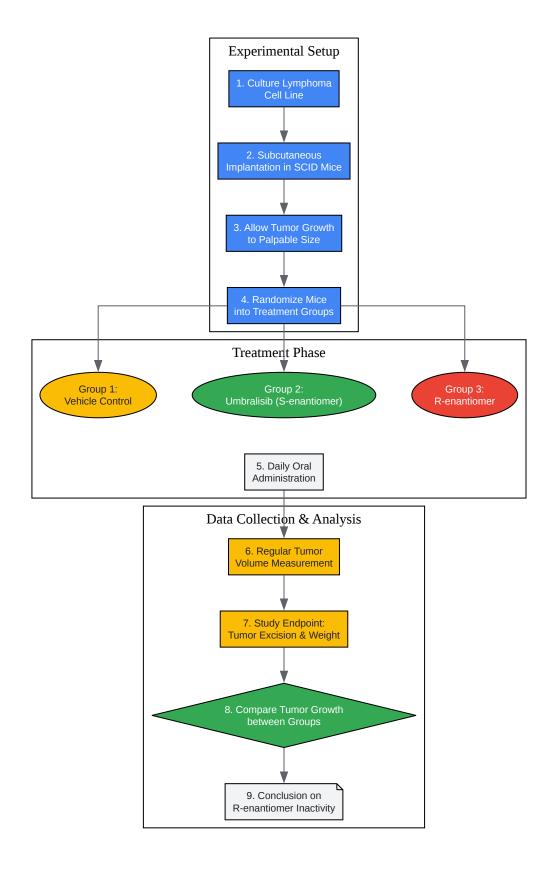


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Caption: $PI3K\delta$ signaling pathway and the inhibitory action of Umbralisib enantiomers.

Experimental Workflow for In Vivo Validation





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Caption: Workflow for in vivo validation of **Umbralisib R-enantiomer**'s inactivity.



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